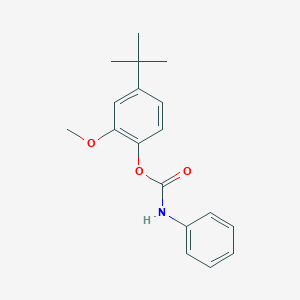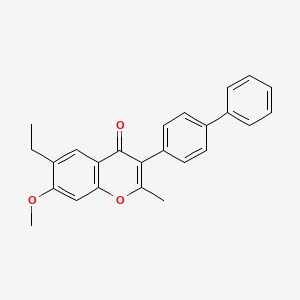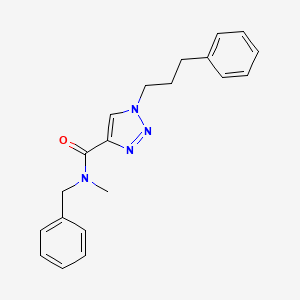![molecular formula C19H34ClNO2S B4890850 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride](/img/structure/B4890850.png)
1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride, commonly known as ATE, is a chemical compound with potential therapeutic applications. ATE is a selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme, which plays a crucial role in the metabolism of endogenous fatty acid epoxides. The inhibition of sEH by ATE has been shown to have beneficial effects in various disease models, including hypertension, inflammation, and pain.
Applications De Recherche Scientifique
ATE has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have a beneficial effect on hypertension, inflammation, and pain. ATE has been shown to reduce blood pressure in spontaneously hypertensive rats and in a model of angiotensin II-induced hypertension. It has also been shown to reduce inflammation in a model of acute lung injury and to reduce pain in a model of neuropathic pain.
Mécanisme D'action
ATE is a selective inhibitor of the 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride enzyme, which plays a crucial role in the metabolism of endogenous fatty acid epoxides. The inhibition of 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride by ATE leads to an increase in the levels of these epoxides, which have been shown to have beneficial effects in various disease models. The exact mechanism by which ATE exerts its therapeutic effects is not fully understood, but it is thought to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects:
ATE has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure, reduce inflammation, and reduce pain. ATE has also been shown to modulate various signaling pathways, including the NF-kB pathway, the MAPK pathway, and the PI3K/Akt pathway. ATE has been shown to have a good safety profile and to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
ATE has a number of advantages for use in lab experiments. It is a selective inhibitor of the 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride enzyme, which makes it a useful tool for studying the role of this enzyme in various disease models. ATE has also been shown to have a good safety profile and to be well-tolerated in animal studies. However, ATE has some limitations for use in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and its potential therapeutic applications. Additionally, ATE is a relatively complex compound to synthesize, which may limit its availability for use in lab experiments.
Orientations Futures
There are many future directions for research on ATE. One area of research could focus on the development of new synthetic methods for ATE that are more efficient and cost-effective. Another area of research could focus on the identification of new therapeutic applications for ATE, particularly in the areas of cardiovascular disease, inflammation, and pain. Additionally, further studies are needed to fully understand the mechanism by which ATE exerts its therapeutic effects, and to identify potential side effects or limitations of its use. Finally, more studies are needed to evaluate the safety and efficacy of ATE in human clinical trials.
Méthodes De Synthèse
ATE can be synthesized using a multi-step process that involves the reaction of 1-adamantyl bromide with 2-(2-hydroxyethoxy)ethylamine to form 1-(2-(1-adamantyl)ethoxy)ethylamine. This compound is then reacted with thiomorpholine-4-carbonyl chloride in the presence of triethylamine to form 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of ATE.
Propriétés
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-thiomorpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2S.ClH/c21-18(13-20-2-5-23-6-3-20)14-22-4-1-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,1-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNWLLXXBWJYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-Adamantyl)ethoxy]-3-thiomorpholin-4-ylpropan-2-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)

![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4890790.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)
![1-ethyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4890815.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B4890817.png)



![lithium 3-[(4-methoxybenzoyl)amino]propanoate](/img/structure/B4890851.png)